N,3-Dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide, also known as CI-921, is a synthetic analogue of the antitumor drug amsacrine. [] While structurally similar to amsacrine, CI-921 demonstrates improved activity against solid tumors in mice. [] This compound has been the subject of research focusing on its synthesis, pharmacological properties, and potential as an antitumor agent.
The synthesis of N,3-Dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide (CI-921) has been achieved through a multi-step process starting from 2-chloro-benzoic-carboxy-14C acid. [] The process involves several intermediate compounds and reactions, ultimately leading to the formation of the desired compound.
While the precise mechanism of action of N,3-Dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide is not explicitly described in the provided papers, its structural similarity to amsacrine suggests a potential for similar antitumor activity. Amsacrine is known to exert its antitumor effects by interfering with the action of DNA topoisomerase II, an enzyme crucial for DNA replication and cell division. [] This interference leads to DNA damage and ultimately cell death.
The primary scientific application of N,3-Dimethyl-4-[(methylsulfonyl)amino]-N-phenylbenzamide has been in preclinical studies investigating its potential as an antitumor agent. [] Research has shown it exhibits superior activity against in vivo and in vitro experimental tumor models compared to amsacrine. [] Notably, CI-921 displayed enhanced uptake into Lewis lung tumors in mice compared to amsacrine, suggesting improved tumor delivery. []
CAS No.: 115-71-9
CAS No.:
CAS No.: 2154-65-6
CAS No.: 94944-78-2
CAS No.: 70173-19-2